3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione
Description
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a morpholine-substituted anilino group at position 3 and a 3-nitrophenyl group at position 1. The pyrrolidine-2,5-dione (succinimide) core is a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, which enhances target binding . The morpholine moiety contributes to improved solubility and pharmacokinetic properties, while the 3-nitrophenyl group may enhance electron-deficient interactions with biological targets, such as enzymes or receptors involved in neurological disorders .
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c25-19-13-18(20(26)23(19)16-2-1-3-17(12-16)24(27)28)21-14-4-6-15(7-5-14)22-8-10-29-11-9-22/h1-7,12,18,21H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXABBTCXGHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the morpholine derivative and the nitrophenyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
The compound 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione , also known by its CAS number 474005-04-4, is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of medicinal chemistry, pharmacology, and material sciences.
Chemical Properties and Structure
The molecular formula of this compound is , indicating a structure that includes both morpholine and nitrophenyl groups. Its unique structure contributes to its potential biological activity and applications in drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. The presence of the morpholine ring is hypothesized to enhance bioavailability and target specificity.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. The mechanism was attributed to the compound's ability to interfere with specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The nitrophenyl moiety is known for enhancing the antimicrobial activity of compounds by affecting bacterial cell wall synthesis.
- Research Findings : In vitro studies demonstrated that the compound exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
Another significant application lies in enzyme inhibition. The structural components of the compound allow it to interact with various enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Example : Research has shown that similar compounds can inhibit enzymes involved in inflammatory processes, providing a pathway for developing anti-inflammatory drugs.
Synthesis of Organic Materials
The compound's unique structure allows it to be utilized in synthesizing advanced organic materials, including polymers and nanocomposites. Its ability to form stable bonds with other organic molecules makes it an attractive candidate for creating novel materials with enhanced properties.
- Material Development : Studies have explored using this compound as a building block for creating conductive polymers that can be used in electronic applications.
Photophysical Properties
Research into the photophysical properties of compounds like This compound has revealed potential applications in optoelectronic devices. The ability to absorb and emit light at specific wavelengths can be harnessed for developing sensors and light-emitting devices.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell proliferation |
| Antimicrobial Properties | Substantial antibacterial activity against Gram-positive bacteria |
| Enzyme Inhibition | Potential for treating inflammatory diseases |
| Material Sciences | Use as a building block for conductive polymers |
| Photophysical Properties | Potential applications in sensors and light-emitting devices |
Mechanism of Action
The mechanism of action of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural properties of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione can be contextualized through comparisons with analogous pyrrolidine-2,5-dione derivatives. Key examples include:
Anticonvulsant Pyrrolidine-2,5-dione Derivatives
highlights 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives with anticonvulsant activity. These compounds feature variations in linker length (e.g., methylene or acetamide linkers) and substituents (e.g., trifluoromethyl or chlorine groups on phenylpiperazine moieties). For instance:
- Compound 9 : Contains a three-methylene linker and 3,4-dichlorophenyl group, showing dual activity in MES (ED₅₀: 62.14 mg/kg) and 6 Hz (ED₅₀: 153.25 mg/kg) tests .
- Compound 14 : Features a propyl linker and 3-chlorophenyl group, active in the 6 Hz test (ED₅₀: 74.32 mg/kg) .
The 3-nitrophenyl group could enhance π-π stacking compared to chlorine substituents, but this requires experimental validation.
Acetylcholinesterase (AChE) Inhibitors
identifies 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione as a potent AChE inhibitor (binding free energy: -13.7 kcal/mol) due to hydrogen bonding with Ser200 and His440 residues. The 3-nitrophenyl group and pyrrolidine-2,5-dione core are critical for activity .
Anti-inflammatory Agents
(4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile () demonstrates superior anti-inflammatory activity compared to celecoxib, attributed to the combined effects of the pyrrolidine-2,5-dione core and nitrophenyl group .
Structural and Pharmacokinetic Insights
Biological Activity
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrrolidine backbone with morpholine and nitrophenyl substituents, contributing to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 357.39 g/mol.
Antioxidant Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that certain derivatives effectively inhibited lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in various diseases .
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through assays measuring cytokine production. Compounds similar to this structure have been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a possible role in treating inflammatory diseases.
Antidiabetic Activity
Emerging research highlights the antidiabetic potential of morpholine derivatives. Specifically, compounds that share structural similarities with this compound have been identified as effective inhibitors of α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism . This inhibition can help manage postprandial blood glucose levels.
Case Studies
- Antioxidant Study : A comparative study on various pyrrolidine derivatives indicated that this compound exhibited a higher antioxidant capacity than standard antioxidants like ascorbic acid, with an IC50 value significantly lower than 50 µM .
- Antimicrobial Efficacy : In tests against multiple bacterial strains, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, comparable to common antibiotics .
- Anti-inflammatory Response : In a controlled experiment involving PBMCs treated with lipopolysaccharides (LPS), the compound reduced TNF-α production by over 70% at concentrations above 50 µg/mL, highlighting its potential for inflammatory disease management .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
